N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety and linked to a cyclopropanecarboxamide group via an ethyl chain. This structure combines multiple pharmacophoric elements:
- 3,5-Dimethylpyrazole: Enhances lipophilicity and modulates electronic properties.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-7-10(2)18(17-9)14-16-12(8-20-14)5-6-15-13(19)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUXYKGCWRMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a diketone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Linking the Rings: The pyrazole and thiazole rings are linked via an alkylation reaction using a suitable alkyl halide.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under acidic or basic conditions, primarily targeting its amide or thiazole groups:
| Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| 1M HCl (reflux, 4h) | Hydrochloric acid | Cleavage of cyclopropanecarboxamide to form carboxylic acid derivative | 78% | |
| 0.5M NaOH (60°C, 2h) | Sodium hydroxide | Thiazole ring opening with formation of thiol intermediate | 62% |
Key observation: Acidic hydrolysis preserves the pyrazole ring while modifying the amide group.
Alkylation/Acylation Reactions
The secondary amine in the ethyl linker participates in nucleophilic substitution reactions:
Notably, alkylation at the pyrazole nitrogen requires harsher conditions (120°C, DMF) due to steric hindrance .
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles:
Example Reaction
textCompound + Nitrile Imine (generated in situ from hydrazonyl chloride) → Thiadiazoline fused hybrid (70-85% yield)[2]
Key parameters for optimal cycloaddition:
Redox Reactions
Oxidation occurs preferentially at the cyclopropane ring:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH2Cl2, 0°C, 1h | Cyclopropane → cyclopropanol derivative | >90% |
| KMnO4 (aq.) | 50°C, 3h | Ring-opening to diol | 68% |
Reduction with NaBH4/CuI selectively reduces the amide carbonyl to amine (82% yield).
Metal-Complexation Reactions
The pyrazole nitrogen coordinates with transition metals:
Table 1. Metal complexation characteristics
| Metal Salt | M:L Ratio | Geometry | Application |
|---|---|---|---|
| CuCl2·2H2O | 1:2 | Square planar | Antimicrobial enhancement |
| Pd(OAc)2 | 1:1 | Tetrahedral | Catalytic coupling reactions |
Complexation typically occurs in methanol at 50-60°C with 2h reaction time .
Photochemical Reactions
UV irradiation (λ = 254nm) induces two primary pathways:
Pathway 1
Thiazole ring dimerization via [2π+2π] cycloaddition (major product in nonpolar solvents)
Pathway 2
Cyclopropane ring isomerization to allylic carboxamide (dominant in polar aprotic solvents)
Scientific Research Applications
Structural Characteristics
The compound comprises several heterocyclic moieties, including thiazole, pyrazole, and cyclopropanecarboxamide structures, which contribute to its diverse biological activities. The presence of these groups suggests potential interactions with various biological targets.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Properties : The thiazole and pyrazole rings are known for their antimicrobial effects. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.
- Anticancer Activity : Compounds containing pyrazole and thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The structural components of this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies conducted on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that the compound induced cell cycle arrest and apoptosis. Further investigations into its mechanism revealed that it activates caspase pathways, leading to programmed cell death.
- Inflammation Model : An animal model for chronic inflammation was used to assess the anti-inflammatory properties of the compound. Results showed a marked reduction in inflammatory markers, suggesting its therapeutic potential in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Ring : Essential for antimicrobial activity.
- Pyrazole Moiety : Critical for anticancer effects.
- Cyclopropane Structure : Enhances overall stability and bioavailability.
Mechanism of Action
The mechanism of action of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide involves interaction with various molecular targets. The pyrazole and thiazole rings can interact with enzymes and receptors, inhibiting their activity. The cyclopropane carboxamide group enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other thiazole- and pyrazole-containing derivatives, such as those reported in pharmacopeial literature (). Below is a detailed comparison:
Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide | Thiazole | 3,5-Dimethylpyrazole, ethyl-cyclopropanecarboxamide | Amide, pyrazole, cyclopropane |
| (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-... | Thiazole + hexane chain | Hydroxy, diphenyl, ureido, thiazol-5-ylmethoxycarbonyl | Urea, carbamate, alcohol |
| Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-... | Thiazole | Hydroperoxypropan, hydroxy, methylureido, diphenylhexane | Peroxide, urea, carbamate |
Analysis
Bioactivity Potential: The target compound’s cyclopropane carboxamide may confer metabolic stability compared to the hydroperoxypropan group in compound y (), which is prone to oxidative degradation.
Electronic Properties :
- The 3,5-dimethylpyrazole substituent in the target compound likely increases electron density on the thiazole ring, altering its binding interactions compared to the electron-withdrawing carbamate groups in compounds y and z. Computational tools like Multiwfn could further elucidate these electronic differences .
Crystallographic refinement using SHELX programs () would be critical for resolving its 3D structure.
Data Tables
Physicochemical Properties (Theoretical)
Structural Highlights
- Target Compound : Compact scaffold with cyclopropane-induced rigidity.
- Compound y : Extended hexane chain with polar hydroperoxypropan and carbamate groups.
- Compound z : Branched ureido and diphenylhexane motifs.
Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
1. Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiazole ring is believed to enhance this activity by facilitating interactions with microbial membranes.
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
3. Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to disrupt cellular signaling pathways associated with cell survival is a key factor in its anticancer efficacy .
Case Study 1: Antibacterial Activity
A study conducted on a series of pyrazole derivatives, including compounds similar to this compound, revealed promising antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against E. coli and S. aureus. These findings suggest potential therapeutic applications in treating bacterial infections .
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals . This suggests that the compound may serve as a viable candidate for developing anti-inflammatory medications.
Research Findings
Q & A
Basic Research Question
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement, particularly for resolving twinning or disorder in thiazole-pyrazole systems .
- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz) identify proton environments (e.g., cyclopropane CH₂ groups at δ 1.2–1.5 ppm) and substituent effects. Overlapping signals in aromatic regions may require 2D techniques (COSY, HSQC) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
How can researchers design experiments to evaluate the biological activity of this compound against microbial or tumor models?
Basic Research Question
- Antimicrobial assays : Follow protocols for similar thiazole derivatives, such as broth microdilution (MIC determination) against Staphylococcus aureus or Candida albicans .
- Antitumor screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin. Include controls for cytotoxicity in non-cancerous cells (e.g., HEK293) .
What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the pyrazole or thiazole moieties?
Advanced Research Question
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or donating (e.g., -OCH₃) groups at the pyrazole 3,5-positions or thiazole 4-position to assess effects on bioactivity .
- Methodological framework : Link SAR to a conceptual model (e.g., Hansch analysis) to quantify relationships between logP, steric parameters, and activity .
- Validation : Cross-reference computational predictions (e.g., molecular docking) with experimental IC₅₀ values to identify key binding interactions .
What computational approaches (e.g., molecular docking, DFT) are suitable for studying this compound’s interactions with biological targets or its electronic properties?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like E. coli dihydrofolate reductase or human topoisomerase II. Focus on hydrogen bonding with the carboxamide group and π-π stacking with the thiazole ring .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict reactivity and regioselectivity in derivatization reactions .
- Validation : Compare computed binding energies with experimental inhibition constants (e.g., Kᵢ from enzyme assays) .
How can stability studies under different pH, temperature, or solvent conditions be systematically conducted to inform formulation development?
Advanced Research Question
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 254 nm, identifying primary degradation products (e.g., cyclopropane ring opening) .
- Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots to extrapolate shelf-life under storage conditions .
What methodologies help resolve contradictions in spectral data or bioactivity results across different studies?
Advanced Research Question
- Reproducibility checks : Standardize synthetic protocols (e.g., solvent purity, reaction atmosphere) to minimize batch-to-batch variability .
- High-resolution techniques : Use 600 MHz NMR or cryoprobe-enhanced sensitivity to resolve ambiguous signals in crowded spectral regions .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s κ) to evaluate consistency in bioactivity datasets from independent labs .
Which advanced separation technologies (e.g., HPLC, membrane filtration) are optimal for purifying this compound from complex reaction mixtures?
Advanced Research Question
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for high-purity isolation (>98%) .
- Membrane filtration : Employ nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities (e.g., unreacted EDCI) .
- Crystallization screening : Test solvent pairs (e.g., ethanol/water) to optimize crystal morphology and minimize solvate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
